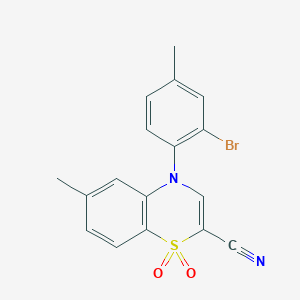
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a derivative of oxalamide and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide, also known as N’-{3-[4-(dimethylamino)phenyl]propyl}-N-propylethanediamide. Each application is detailed under a separate heading for clarity.
Nonlinear Optical (NLO) Materials
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide: exhibits significant nonlinear optical properties, making it a promising candidate for applications in photonics and optoelectronics. The compound’s high molecular polarizability and chemical stability contribute to its effectiveness in optical computing, optical data storage, optical limiting, and optical switching . Its ability to exhibit large third-order nonlinear optical susceptibility under various conditions enhances its utility in advanced optical technologies.
Dye-Sensitized Solar Cells (DSSCs)
This compound can be utilized in the development of dye-sensitized solar cells due to its strong light absorption and electron-donating properties. The presence of the dimethylamino group enhances its ability to act as a photosensitizer, improving the efficiency of solar energy conversion. Research indicates that such compounds can significantly increase the photovoltaic performance of DSSCs .
Antimicrobial Agents
The structural features of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide allow it to function as an effective antimicrobial agent. Its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi makes it valuable in the development of new antimicrobial coatings and treatments. This application is particularly relevant in medical and textile industries where antimicrobial properties are crucial .
Fluorescent Probes
Due to its strong fluorescence properties, this compound can be used as a fluorescent probe in biological imaging and diagnostic applications. Its ability to emit light upon excitation makes it useful for tracking and visualizing biological processes at the cellular and molecular levels. This application is essential in medical diagnostics and research .
Organic Light-Emitting Diodes (OLEDs)
The compound’s electroluminescent properties make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when an electric current is applied can be harnessed to develop high-performance OLED displays and lighting systems. This application is significant in the electronics industry, particularly for the development of advanced display technologies .
Polymer Additives
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide: can be used as an additive in polymer formulations to enhance their mechanical and thermal properties. Its incorporation into polymer matrices can improve the durability, flexibility, and thermal stability of the resulting materials. This application is valuable in the production of high-performance plastics and composites .
Catalysts in Organic Synthesis
The compound can act as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate chemical transformations, making it useful in the synthesis of complex organic molecules. This application is particularly important in pharmaceutical research and the development of new chemical processes .
Sensors and Biosensors
The sensitivity of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide to environmental changes makes it an excellent candidate for use in sensors and biosensors. Its ability to detect changes in pH, temperature, and the presence of specific analytes can be harnessed to develop highly sensitive and selective sensing devices. This application is crucial in environmental monitoring, medical diagnostics, and industrial process control .
Eigenschaften
IUPAC Name |
N'-[3-[4-(dimethylamino)phenyl]propyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-11-17-15(20)16(21)18-12-5-6-13-7-9-14(10-8-13)19(2)3/h7-10H,4-6,11-12H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNKBFPGNPOKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

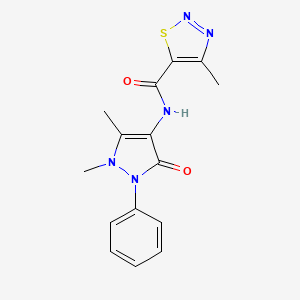
![1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2427326.png)
![Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate](/img/structure/B2427328.png)
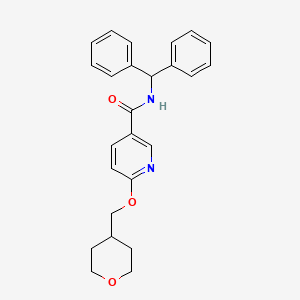

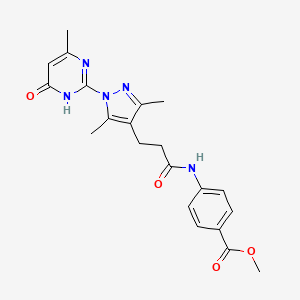
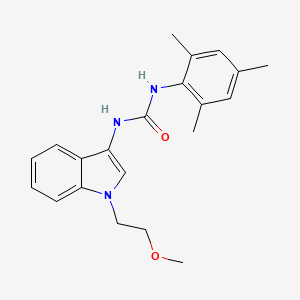

![methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2427341.png)
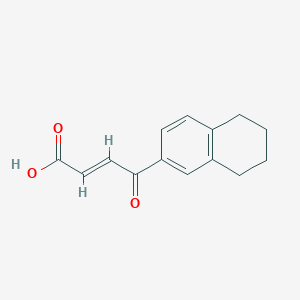
![3-[(4-Methylphenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2427343.png)
![Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2427344.png)

